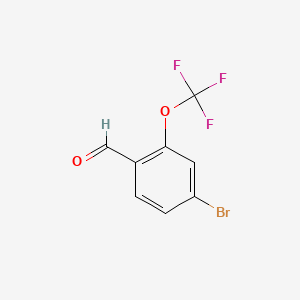

4-Bromo-2-(trifluoromethoxy)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromobenzaldehydes and their derivatives is a topic of interest in several papers. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde is described, which is a precursor for the formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde. Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation indicates a method for introducing bromine into benzaldehyde derivatives . This technique could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. The structure and electronic nature of the benzaldehyde/boron trifluoride adduct have been determined by X-ray crystallography, which provides insights into the complexation of benzaldehydes with Lewis acids . This information could be extrapolated to understand the interactions of 4-Bromo-2-(trifluoromethoxy)benzaldehyde with other molecules.

Chemical Reactions Analysis

The reactivity of bromobenzaldehydes in various chemical reactions is well-documented. For example, the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines and the synthesis of 4-bromobenzohydrazide derivatives with antibacterial properties demonstrate the versatility of bromobenzaldehydes in synthesizing biologically active compounds. These reactions could be relevant to the chemical behavior of 4-Bromo-2-(trifluoromethoxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes are influenced by their molecular structure. The synthesis, X-ray crystal structure, vibrational spectroscopy, and computational analysis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide a comprehensive understanding of the properties of a specific bromobenzaldehyde derivative. This information can be used to infer the properties of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, such as its spectroscopic characteristics and reactivity descriptors.

Applications De Recherche Scientifique

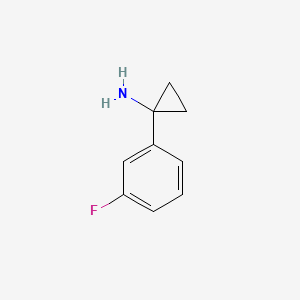

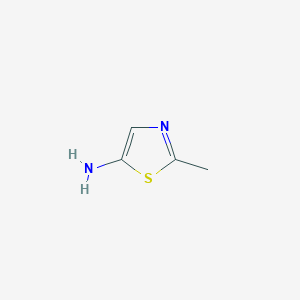

Application 1: Preparation of Antitubercular Nitroimidazoles

- Summary of the Application : 4-Bromo-2-(trifluoromethoxy)benzaldehyde is used as a reagent in the preparation of antitubercular nitroimidazoles . Nitroimidazoles are a class of drugs that have been used to treat a variety of bacterial and parasitic infections. In this case, they are being developed for use against tuberculosis.

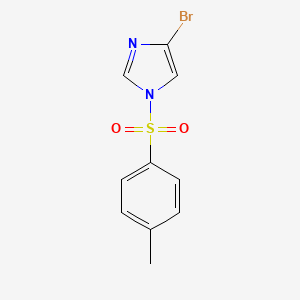

Application 2: Direct Arylations of Heteroarenes

- Summary of the Application : 4-Bromo-2-(trifluoromethoxy)benzaldehyde is used in the direct arylation of heteroarenes . This process is important in the synthesis of complex organic molecules.

- Methods of Application/Experimental Procedures : The reaction involves the use of palladium catalysis. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

- Results/Outcomes : The reaction resulted in high yields of arylated heteroarenes . For example, imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, and imidazo[1,2-a]pyrazine reacted nicely with this aryl bromide, affording the products in 90-91% yields .

Safety And Hazards

4-Bromo-2-(trifluoromethoxy)benzaldehyde is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, H335 . The precautionary statements include P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZVKHIUQLEMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595692 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

CAS RN |

220996-80-5 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)